2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane

Description

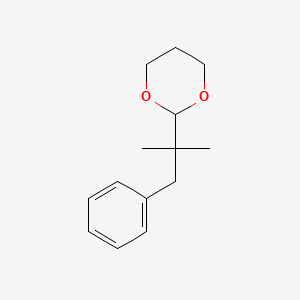

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is a cyclic acetal derivative featuring a 1,3-dioxane ring substituted with a bulky 1,1-dimethyl-2-phenylethyl group. This compound is synthesized via acetalization reactions, typically involving glycerol or similar diols and benzaldehyde derivatives under acidic catalysis . Its structure combines the rigidity of the dioxane ring with the steric and electronic effects of the aromatic substituent, making it relevant in applications such as biofuel additives, organic synthesis intermediates, and fluorescence-enhancing protecting groups in chromophores .

Properties

CAS No. |

93893-54-0 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-14(2,13-15-9-6-10-16-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |

InChI Key |

XLBGULCFJZYKKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C2OCCCO2 |

Origin of Product |

United States |

Preparation Methods

Acetal Formation via Aldehyde and Diol Condensation

The classical approach to 1,3-dioxane synthesis is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. For this compound, the aldehyde precursor would be a phenyl-substituted aldehyde bearing the 1,1-dimethyl substituent.

The reaction is typically carried out under acidic conditions (e.g., dilute sulfuric acid or p-toluenesulfonic acid) in an organic solvent such as toluene, often with azeotropic removal of water to drive the equilibrium toward acetal formation.

This method is supported by general synthetic principles and is consistent with the synthesis of related dioxane derivatives described in patent literature.

Use of Chloroacetaldehyde Dimethyl Acetal and Aminoacetamide Derivatives

A related synthetic strategy involves the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase-transfer catalyst in a biphasic organic solvent/water system.

This method, described in CN101538223A, although focused on a related intermediate, demonstrates the utility of chloroacetaldehyde dimethyl acetal as a masked aldehyde source for ring formation under mild conditions with improved yield and product stability.

The reaction proceeds with phase-transfer catalysis to enhance the base solubility in the organic phase, accelerating the reaction and improving yield from 67% to higher values, with reaction times shortened to about 10 hours.

After the reaction, the organic layer is separated, solvent evaporated, and the product is converted to a stable salt by passing dry hydrogen chloride or bromide gas.

Halogenated Intermediates and Substitution Reactions

Another approach involves preparing halogenated intermediates of the dioxane ring, such as 6-(4-bromobenzene)sulfonyloxymethyl or 6-(4-chlorobenzene)sulfonyloxymethyl derivatives, which can be further transformed into the target compound by nucleophilic substitution.

This method, detailed in EP0553213B1, uses halogenated sulfonate esters as intermediates, which are prepared by reaction of the dioxane precursor with sulfonyl chlorides in the presence of bases like triethylamine in solvents such as methylene chloride or toluene at low temperatures (0°C to 40°C).

Subsequent substitution with nucleophiles (e.g., cyanide) in solvents like acetone or 2-butanone at controlled temperatures affords the desired substituted dioxane derivatives.

Multi-step Synthesis via Protected Intermediates

A more complex synthetic route involves multi-step transformations starting from chiral diols or triols, followed by mesylation, nucleophilic substitution, and protection/deprotection steps to install the phenylethyl substituent and form the dioxane ring.

For example, US6124474A describes preparation of chiral 1,3-dioxane derivatives via mesylation of diols, reaction with benzyl amine, and subsequent purification steps, achieving high yields (up to 99%) and stereochemical control.

This method is suitable for preparing chiral analogs and may be adapted for the target compound with appropriate starting materials.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed acetal formation | Aldehyde + 1,3-diol, acid catalyst, toluene, azeotropic distillation | Variable | Simple, classical approach | Equilibrium reaction, water removal needed |

| Phase-transfer catalyzed reaction | N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal, base, PTC, organic/water biphasic system | >67 (improved) | Higher yield, shorter reaction time | Requires phase-transfer catalyst, salt formation step |

| Halogenated sulfonate intermediates | Dioxane derivative + sulfonyl chloride, base, low temp; nucleophilic substitution | Moderate to high | Allows functional group manipulation | Multi-step, requires careful purification |

| Multi-step chiral synthesis | Diol mesylation, amine substitution, protection/deprotection | Up to 99 | High stereochemical control | Complex, multiple steps |

Research Findings and Notes

The phase-transfer catalyzed method significantly improves yield and reduces reaction time compared to traditional methods by facilitating the removal of hydrogen chloride generated during the reaction, thus shifting equilibrium toward product formation.

The use of halogenated intermediates allows for versatile functionalization of the dioxane ring, enabling the synthesis of various substituted derivatives, which can be useful for further chemical modifications or biological activity studies.

Multi-step syntheses involving chiral intermediates provide access to enantiomerically enriched compounds, which is critical for applications requiring stereochemical purity.

The choice of solvent, base, and temperature critically affects the reaction outcome, with common solvents including toluene, methylene chloride, acetone, and biphasic organic/water systems, and bases such as triethylamine, diisopropylethylamine, and inorganic bases in the presence of phase-transfer catalysts.

Scientific Research Applications

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Dioxane Family

(a) 2-Methyl-1,3-dioxane

- Molecular Formula : C₅H₁₀O₂

- Key Differences : The methyl substituent at position 2 introduces minimal steric hindrance compared to the bulky 1,1-dimethyl-2-phenylethyl group. This results in lower thermal stability (decomposes at ~150°C) and faster biodegradation rates .

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

(b) 5-Nitro-5-R-1,3-dioxanes

- Key Differences: Nitro-substituted derivatives exhibit distinct thermal decomposition pathways, releasing nitrous acid (HNO₂) or nitrogen oxides (NOₓ) due to labile nitro groups. In contrast, the aromatic substituent in 2-(1,1-dimethyl-2-phenylethyl)-1,3-dioxane stabilizes the ring, delaying decomposition until higher temperatures (>200°C) .

(c) 2-(2-Bromoethyl)-1,3-dioxane

- Molecular Formula : C₆H₁₁BrO₂

- Key Differences : The bromoethyl group enhances electrophilicity, making this compound reactive in Grignard reactions. The 1,1-dimethyl-2-phenylethyl group, however, imparts steric protection, reducing reactivity toward nucleophiles .

(a) 1,3-Dioxolane Derivatives (e.g., 2-Ethylhexanal Ethylene Glycol Acetal)

- Molecular Formula : C₁₁H₂₂O₂

- Key Differences : Dioxolane rings (5-membered) exhibit higher ring strain and lower thermal stability than dioxanes (6-membered). For example, 2-ethylhexanal ethylene glycol acetal decomposes at 120–140°C, whereas 2-(1,1-dimethyl-2-phenylethyl)-1,3-dioxane remains stable up to 180°C .

- Biodegradation : Dioxolanes degrade faster due to smaller substituents, while the bulky aromatic group in the target compound slows microbial action .

(b) Tricyclic Chromenones with 1,3-Dioxane Protecting Groups

- Key Differences : The 1,3-dioxane group in fluorescence-active compounds (e.g., B-I09) masks aldehydes, enhancing fluorescence intensity by altering electronic properties. The 1,1-dimethyl-2-phenylethyl substituent in the target compound may further modulate fluorescence via steric and electronic effects, though direct data are lacking .

(a) Biodegradation

- 2-Methyl-1,3-dioxolane : Inhibits 1,4-dioxane biodegradation by competing for microbial enzymes, increasing removal time by 170% .

- 1,4-Dioxene : Faster degradation than 1,4-dioxane but still inhibitory. The bulky substituent in 2-(1,1-dimethyl-2-phenylethyl)-1,3-dioxane likely exacerbates inhibition due to reduced enzyme affinity .

(b) Toxicity

- Limited data exist for the target compound, but analogous 1,3-dioxanes with halogenated substituents (e.g., 2-(trichloromethyl)-1,3-dioxane) show higher toxicity due to reactive intermediates .

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane | C₁₃H₁₈O₂ | 206.28 | 280–300 (est.) | >200 |

| 2-Methyl-1,3-dioxane | C₅H₁₀O₂ | 102.13 | 142–145 | ~150 |

| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | 195.06 | 210–215 | 160–180 |

Table 2. Environmental Impact Comparison

| Compound | Biodegradation Rate | Inhibitory Effect on 1,4-Dioxane Degradation |

|---|---|---|

| 2-Methyl-1,3-dioxolane | Fast | High (143–171% inhibition) |

| 1,4-Dioxene | Moderate | Moderate (shorter delay) |

| 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane | Slow (est.) | Likely high (inferred from steric effects) |

Biological Activity

2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is a complex organic compound characterized by its unique dioxane ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. The presence of a dioxane moiety, along with dimethyl and phenylethyl substituents, contributes to its distinctive properties and potential applications.

Chemical Structure and Properties

The molecular formula of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is CHO, with a molecular weight of approximately 196.26 g/mol. The structure features a six-membered ring containing two oxygen atoms, which is significant for its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies suggest that compounds similar to 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane exhibit antimicrobial properties. For instance, molecular docking studies have shown effective binding interactions with antimicrobial target proteins, indicating potential for use against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Binding Energy (ΔG) |

|---|---|---|

| 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane | Not explicitly stated | Not explicitly stated |

| Similar Compounds | 1 - 5 µmol/mL | -7.20 to -11.70 kcal/mol |

Enzyme Interaction Studies

Preliminary interaction studies indicate that compounds with similar structures may bind to specific enzymes or receptors, influencing their biological activity. For example, the interactions of dioxane derivatives with cytochrome P450 enzymes have been explored, suggesting potential metabolic pathways that could be affected by this compound.

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of dioxane derivatives, it was found that certain analogs demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involved disruption of bacterial membrane integrity.

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted using human cell lines revealed that the compound exhibited dose-dependent effects on cell viability. The results indicated potential applications in cancer therapy; however, further investigations are necessary to elucidate the specific mechanisms involved.

Toxicological Profile

The toxicological assessment of related compounds suggests a favorable safety profile. For example, studies utilizing bacterial reverse mutation assays indicated no significant mutagenic effects at tested concentrations. Additionally, repeated dose toxicity studies have shown no adverse effects in relevant models.

Q & A

Q. What protocols validate the absence of toxic byproducts (e.g., 1,4-dioxane) in synthesized 1,3-dioxane derivatives?

- Methodological Answer : Use GC-MS with selective ion monitoring (SIM) for 1,4-dioxane (m/z 88). Solid-phase microextraction (SPME) pre-concentrates trace impurities. Compare with EPA Method 522 for aqueous samples .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.